molecular formula C9H14O B14514203 Nona-5,7-dien-2-one CAS No. 62765-21-3

Nona-5,7-dien-2-one

Cat. No.: B14514203
CAS No.: 62765-21-3
M. Wt: 138.21 g/mol
InChI Key: WNYUTPYDOXWTEC-UHFFFAOYSA-N
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Description

Nona-5,7-dien-2-one is an organic compound characterized by a nine-carbon chain with two double bonds located at the 5th and 7th positions and a ketone functional group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nona-5,7-dien-2-one typically involves aldol condensation reactions. One common method is the reaction between a Mannich base and ethyl acetoacetate, followed by intramolecular aldol condensation and subsequent decarboxylation . This method is advantageous due to its operational simplicity and the minimal number of steps required.

Industrial Production Methods

Industrial production of this compound may involve large-scale aldol condensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pH, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Nona-5,7-dien-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Nona-5,7-dien-2-one has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacophore in drug design.

    Industry: This compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Nona-5,7-dien-2-one involves its interaction with specific molecular targets and pathways. For example, in photochemical reactions, the compound undergoes photorearrangement to form various photolysates, including cage γ-lactones . These reactions are facilitated by the presence of light and specific catalysts, which drive the formation of new chemical bonds and structures.

Comparison with Similar Compounds

Similar Compounds

    Nona-1,3,5,7-tetraene: A compound with a similar carbon chain but with four double bonds.

    6,7-Dioxabicyclo[3.2.2]nona-3,8-dien-2-one: A bicyclic compound with similar structural features but with additional oxygen atoms in the ring.

Uniqueness

Nona-5,7-dien-2-one is unique due to its specific arrangement of double bonds and the presence of a ketone functional group.

Properties

CAS No.

62765-21-3

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

nona-5,7-dien-2-one

InChI

InChI=1S/C9H14O/c1-3-4-5-6-7-8-9(2)10/h3-6H,7-8H2,1-2H3

InChI Key

WNYUTPYDOXWTEC-UHFFFAOYSA-N

Canonical SMILES

CC=CC=CCCC(=O)C

Origin of Product

United States

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